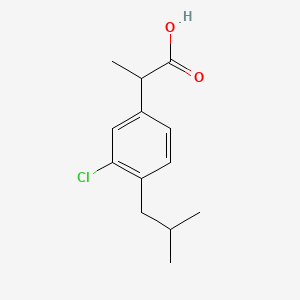
2-(3-Chloro-4-isobutylphenyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-isobutylphenyl)propionic acid is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid. It is known for its analgesic, antipyretic, and anti-inflammatory properties. This compound is structurally related to ibuprofen, which is widely used to treat mild to moderate pain, fever, and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-isobutylphenyl)propionic acid typically involves the Friedel-Crafts acylation of 3-chloro-4-isobutylbenzene with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-4-isobutylphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-isobutylphenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The primary mechanism of action of 2-(3-Chloro-4-isobutylphenyl)propionic acid involves the non-selective, reversible inhibition of cyclooxygenase enzymes COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: 2-(4-Isobutylphenyl)propionic acid, a widely used NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Another NSAID with a similar mechanism of action but different chemical structure.
Ketoprofen: An NSAID with similar therapeutic effects but distinct pharmacokinetic properties
Uniqueness
2-(3-Chloro-4-isobutylphenyl)propionic acid is unique due to the presence of a chlorine atom on the aromatic ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural difference may result in variations in potency, duration of action, and side effect profile compared to other NSAIDs .
Propiedades
Número CAS |
58880-41-4 |
|---|---|
Fórmula molecular |
C13H17ClO2 |
Peso molecular |
240.72 g/mol |
Nombre IUPAC |
2-[3-chloro-4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H17ClO2/c1-8(2)6-11-5-4-10(7-12(11)14)9(3)13(15)16/h4-5,7-9H,6H2,1-3H3,(H,15,16) |
Clave InChI |
ZHJFTHAIVITSPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(C=C(C=C1)C(C)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















